molecular formula C19H21N3O4 B2536633 Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate CAS No. 381195-04-6

Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate

Cat. No.: B2536633
CAS No.: 381195-04-6
M. Wt: 355.394
InChI Key: YLJPMKACPODZQU-UHFFFAOYSA-N
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Description

Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate typically involves the reaction of 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: 2-(4-benzylpiperazin-1-yl)-5-aminobenzoate

    Reduction: 2-(4-benzylpiperazin-1-yl)-5-nit

Properties

IUPAC Name

methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-26-19(23)17-13-16(22(24)25)7-8-18(17)21-11-9-20(10-12-21)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJPMKACPODZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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